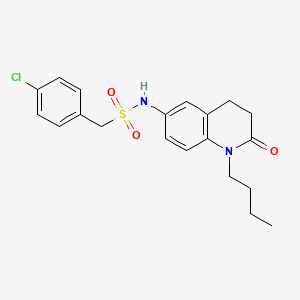![molecular formula C25H23ClN2O4S B2702977 2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide CAS No. 686749-05-3](/img/structure/B2702977.png)
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . Attached to this core are a sulfonyl group, a chlorophenyl group, and an ethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by factors such as its molecular structure and the functional groups present .Aplicaciones Científicas De Investigación
Synthesis and Evaluation as Antimicrobial Agents
A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized, characterized, and evaluated for their antibacterial and antifungal activities against various pathogenic microorganisms. Some compounds exhibited promising antibacterial and antifungal activities, highlighting their potential as leads for developing new antimicrobial agents (Debnath & Ganguly, 2015).
Metabolic Pathway Insights
Research on chloroacetamide herbicides and selected metabolites in human and rat liver microsomes explored the complex metabolic activation pathways leading to potential carcinogenic products. This study provides insight into the metabolism of related compounds, suggesting a pathway that involves bioactivation through para-hydroxylation and subsequent oxidation to carcinogenic products (Coleman et al., 2000).
Antioxidant Properties
The synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives and their evaluation for antioxidant activity demonstrated considerable activity in ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. This indicates their potential as antioxidants, with specific compounds showing remarkable activity at low concentrations due to strategically placed halogens on the phenyl ring (Gopi & Dhanaraju, 2020).
Inhibition of Fatty Acid Synthesis
The chloroacetamides alachlor and metazachlor have been studied for their selective pre-emergent or early post-emergent herbicidal activities, providing insights into their mechanism of action in inhibiting fatty acid synthesis in certain plant species. This research sheds light on the broader applications of related compounds in agricultural settings (Weisshaar & Böger, 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O4S/c1-2-32-20-13-11-19(12-14-20)27-25(29)17-33(30,31)24-16-28(23-10-6-4-8-21(23)24)15-18-7-3-5-9-22(18)26/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEHYXKMCLXKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2702895.png)
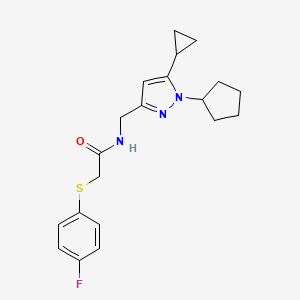
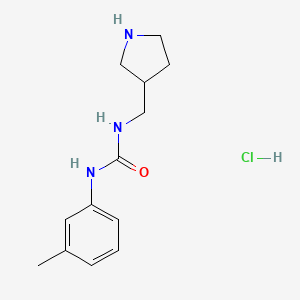
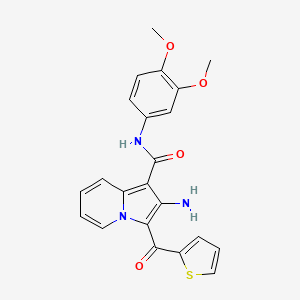
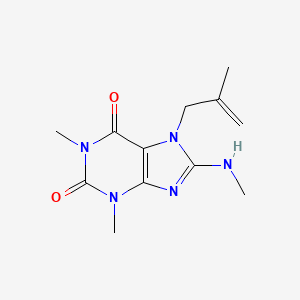
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)

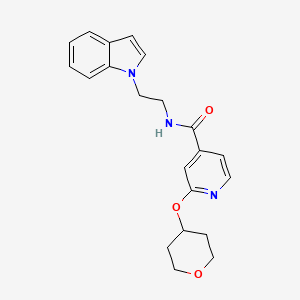
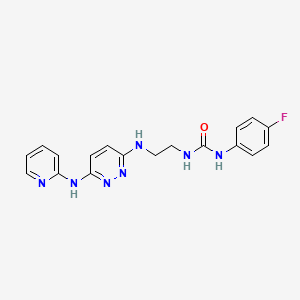
![1-[(3Ar,8aS)-7,7-dimethyl-3,3a,4,6,8,8a-hexahydro-2H-furo[3,2-c]azepin-5-yl]prop-2-en-1-one](/img/structure/B2702913.png)
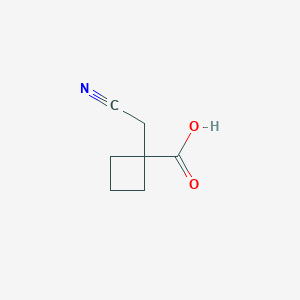
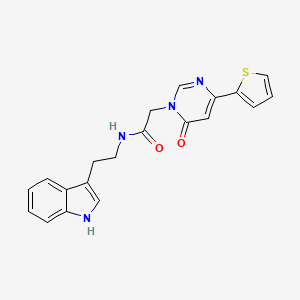
![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)
